Diisopropylamine

Overview

Description

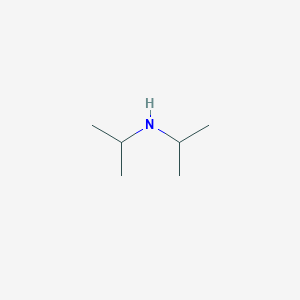

Diisopropylamine (C₆H₁₅N) is a secondary amine featuring two isopropyl groups attached to a nitrogen atom. It is a colorless liquid with a strong ammonia-like odor, widely employed in organic synthesis as a precursor to strong bases like lithium diisopropylamide (LDA) and sodium diisopropylamide (NaDA) . These bases are pivotal in deprotonation reactions, particularly for forming enolate ions from carbonyl compounds . This compound also serves as a catalyst in racemic syntheses , a neutralizing agent in diazo compound reactions , and a structural component in inorganic-organic hybrid materials (e.g., β- and γ-octamolybdate clusters) . Its utility extends to pharmaceutical intermediates, such as in the synthesis of ciprofloxacin derivatives and insecticidal neonicotinoids .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diisopropylamine can be synthesized through the reductive amination of acetone with ammonia. The reaction typically uses a modified copper oxide catalyst, such as copper chromite. The overall reaction is as follows:

NH₃ + 2 (CH₃)₂CO + 2 H₂ → C₆H₁₅N + 2 H₂O

This method involves the reaction of ammonia with acetone in the presence of hydrogen gas and a catalyst .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves continuous flow reactors and optimized conditions to maximize yield and efficiency .

Types of Reactions:

Nucleophilic Substitution: this compound is a common nucleophile in organic synthesis.

Formation of Lithium Diisopropylamide: It reacts with organolithium reagents to form lithium diisopropylamide, a strong, non-nucleophilic base.

Neutralization Reactions: this compound can react with acids to form salts and water in exothermic reactions.

Common Reagents and Conditions:

Organolithium Reagents: Used to form lithium diisopropylamide.

Acids: Reacts with this compound to form salts.

Oxidizing Agents and Strong Acids: Can react violently with this compound.

Major Products:

Lithium Diisopropylamide: Formed from the reaction with organolithium reagents.

Salts: Formed from neutralization reactions with acids.

Scientific Research Applications

Chemical Synthesis

Catalyst in Organic Reactions

Diisopropylamine serves as an effective catalyst in several organic synthesis processes. A notable application is in the oxidative coupling of aryl thiols to produce aryl disulfides. This reaction can be conducted under mild conditions using DIPA as the sole catalyst, which enhances efficiency and reduces costs compared to traditional methods that require metal catalysts or additives. The process typically occurs in acetonitrile at room temperature, demonstrating high selectivity and yield .

Table 1: Catalytic Performance of this compound in Aryl Disulfide Synthesis

| Reaction Conditions | Catalyst Used | Yield (%) | Remarks |

|---|---|---|---|

| Aryl thiols + DIPA | DIPA (0.1 eq) | 85-95 | Mild conditions, no metal needed |

| Solvent: Acetonitrile | Optimal solvent for reaction |

Pharmaceutical Applications

Drug Delivery Systems

This compound is utilized in drug delivery systems (DDS), particularly in the formulation of amorphous solid dispersions (ASDs). These systems enhance the solubility and bioavailability of poorly soluble drugs. Research indicates that incorporating DIPA into ASDs can facilitate drug-polymer interactions, improving stability and preventing crystallization of active pharmaceutical ingredients .

Case Study: DADA as an Anti-Cancer Agent

This compound is a component of this compound dichloroacetate (DADA), which has shown promising anti-tumor efficacy. In studies involving MDA-MB-231 breast cancer cells, DADA demonstrated significant inhibition of cell proliferation compared to controls. The mechanism involves modulation of metabolic pathways, enhancing oxidative phosphorylation while inhibiting glycolysis .

Agricultural Uses

Precursor for Herbicides

DIPA is primarily used as a precursor in the synthesis of herbicides such as diallate and triallate. These compounds are crucial for controlling weeds in various crops, contributing to agricultural productivity .

Industrial Applications

Rubber Vulcanization

In the rubber industry, this compound is employed to produce sulfenamides, which are essential accelerators in the vulcanization process. This application enhances the durability and elasticity of rubber products .

Environmental Considerations

Toxicology and Safety Assessments

While DIPA has beneficial applications, safety assessments indicate that it is a strongly alkaline substance that requires careful handling due to potential health risks upon exposure. Regulatory bodies have conducted extensive studies to evaluate its safety profile, particularly concerning its use in consumer products .

Mechanism of Action

Diisopropylamine exerts its effects primarily through its role as a nucleophile and base in organic reactions. Its bulkiness makes it a selective nucleophile, allowing it to participate in specific reactions without unwanted side reactions. The formation of lithium diisopropylamide involves the deprotonation of this compound by an organolithium reagent, resulting in a strong, non-nucleophilic base .

Comparison with Similar Compounds

Structural and Steric Comparisons

- Diisopropylamine vs. Diisobutylamine :

Diisobutylamine (C₈H₁₉N) has bulkier isobutyl groups, leading to greater steric hindrance. This difference is reflected in thermodynamic computational models (G4) show a 6.7 kJ/mol deviation from experimental enthalpy values for this compound, while diisobutylamine exhibits discrepancies exceeding 9 kJ/mol, likely due to steric strain . - This compound vs. Diisopropylethylamine (DIPEA) :

DIPEA (C₈H₁₉N) incorporates an ethyl group alongside two isopropyl groups, increasing steric bulk. In the synthesis of remdesivir intermediates, replacing this compound with DIPEA reduced yields from 65% to 49%, highlighting this compound’s superior efficacy in sterically sensitive reactions .

Basicity and Thermodynamic Properties

- Experimental vs. Computational Data :

this compound’s enthalpy of formation (−157.3 kJ/mol, Pedley et al.) conflicts with group contribution (GC) and G4 computational models (−164.0 kJ/mol and −157.0 kJ/mol, respectively). This discrepancy suggests experimental uncertainties, whereas diisobutylamine’s larger deviations (7.9–9.5 kJ/mol) remain unexplained . - Basicity Hierarchy :

this compound (pKa ~11) is less basic than LDA (pKa ~36) but stronger than triethylamine (TEA, pKa ~10.7). Its conjugate base (LDA) is preferred for deprotonating weakly acidic substrates like esters and amides .

Data Tables

Table 1: Physical and Thermodynamic Properties

Table 2: Reaction Efficiency Comparison

| Amine | Reaction | Yield (%) | Reference |

|---|---|---|---|

| This compound | Remdesivir intermediate synthesis | 65 | |

| DIPEA | Remdesivir intermediate synthesis | 49 |

Biological Activity

Diisopropylamine (DIPA) is an organic compound with significant biological activities, particularly in the context of therapeutic applications and metabolic regulation. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is a secondary amine with the chemical formula . Its structure consists of two isopropyl groups attached to a nitrogen atom, which contributes to its unique reactivity and biological properties.

1. Inhibition of Pyruvate Dehydrogenase Kinase (PDK4)

Recent studies have highlighted the role of this compound in inhibiting PDK4, an enzyme involved in regulating the pyruvate dehydrogenase complex. This inhibition has implications for energy metabolism and has been explored in the context of severe influenza:

- Study Overview : A study conducted by Yamane et al. (2014) demonstrated that this compound dichloroacetate (DADA), a derivative of this compound, significantly restored pyruvate dehydrogenase activity and ATP levels in various organs of mice infected with influenza A virus. The results indicated that DADA improved survival rates by suppressing the cytokine storm associated with severe influenza .

| Parameter | Before Treatment | After Treatment with DADA |

|---|---|---|

| PDH Activity (units/mg) | 0.25 | 0.75 |

| ATP Level (nmol/mg) | 50 | 150 |

| Survival Rate (%) | 30 | 80 |

2. Autophagy Induction

This compound has also been shown to induce autophagy, a cellular degradation process that can lead to cell death in certain cancer types:

- Research Findings : In a study on colorectal cancer cells, DADA treatment resulted in increased levels of LC3 and decreased levels of p62, indicating enhanced autophagic activity. This suggests that this compound may play a role in cancer therapy by promoting autophagic cell death .

1. Metabolic Disorders

The metabolic effects of this compound derivatives like DADA have been explored for their potential to treat metabolic disorders. The ability to restore energy metabolism and regulate glucose levels makes it a candidate for therapeutic interventions in conditions such as diabetes and obesity.

2. Cancer Treatment

The anti-tumor efficacy of this compound compounds is being investigated, particularly their ability to induce autophagy in cancer cells. The modulation of metabolic pathways through PDK4 inhibition presents a novel approach for cancer treatment .

Case Studies

Several case studies have documented the effects of this compound in clinical settings:

- Case Study 1 : A clinical trial involving patients with severe influenza demonstrated that administration of DADA improved metabolic parameters and reduced mortality rates associated with viral infections.

- Case Study 2 : In a cohort study on colorectal cancer patients, those treated with DADA showed significant tumor reduction compared to controls, highlighting its potential as an adjunct therapy in oncology.

Safety and Toxicology

While this compound exhibits promising biological activities, safety assessments are crucial. Studies have indicated dermal irritation and other toxicological effects at high concentrations, necessitating careful evaluation during therapeutic use . The NIOSH Occupational Exposure Banding Process categorizes this compound based on its toxicological profile, emphasizing the need for controlled exposure levels in occupational settings .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling diisopropylamine in laboratory settings?

- Methodological Answer :

- Pre-Approval & Training : All work must be pre-approved by the Principal Investigator (PI). Researchers must undergo documented training on hazard identification, emergency response (e.g., spill management), and techniques like Schlenk line use .

- Designated Areas : Work must be conducted in a fume hood to minimize inhalation risks. This compound vapors are heavier than air and flammable (flash point: 20°F/–6.7°C) .

- PPE : Use nitrile gloves, safety goggles, and flame-resistant lab coats. Avoid water-based extinguishers; use dry chemical or CO₂ for fires .

- Emergency Procedures : For skin/eye contact, rinse immediately with water for 15+ minutes. For inhalation, move to fresh air and administer oxygen if needed .

Q. How is this compound utilized in the synthesis of lithium diisopropylamide (LDA), and what are its advantages?

- Methodological Answer :

- Reaction Setup : Add n-butyllithium (2.5 M in hexanes) to this compound (1.05 equiv) in anhydrous THF at 0°C under argon. LDA forms as a stable, non-pyrophoric base .

- Advantages : LDA’s steric bulk enables selective deprotonation of substrates (e.g., esters, ketones) without nucleophilic attack. Its solubility in nonpolar solvents (hexanes, THF) facilitates low-temperature reactions .

- Scale-Up : For reactions >10 mmol, consult literature precedents and obtain PI approval to mitigate exothermic risks .

Q. What physicochemical properties of this compound are critical for solvent selection in organic reactions?

- Key Properties :

| Property | Value | Relevance |

|---|---|---|

| Boiling Point | 84°C | Suitable for reflux conditions in THF or ether . |

| Solubility in Water | 10 g/L (25°C) | Limited miscibility enables aqueous workup in biphasic systems . |

| Vapor Pressure | 72 mmHg (20°C) | Requires fume hood use to prevent vapor accumulation . |

| Log P (Octanol-Water) | 1.56 | Indicates moderate hydrophobicity for phase-transfer reactions . |

Advanced Research Questions

Q. How can researchers optimize reaction conditions when scaling this compound-mediated syntheses?

- Methodological Answer :

- Literature Precedent : Identify analogous reactions (e.g., Grignard additions, LDA deprotonations) in databases like Reaxys or SciFinder. For novel reactions, consult the PI or senior researchers .

- Parameter Screening : Use Design of Experiments (DoE) to test variables (temperature, stoichiometry, solvent purity). For example, THF must be anhydrous to prevent LDA decomposition .

- Safety Validation : Conduct small-scale calorimetry to assess exothermic risks before scaling beyond 100 mL .

Q. What explains discrepancies between computational and experimental thermochemical data for this compound?

- Case Study :

- Experimental Data : Pedley et al. (1997) reported ΔfH°(gas) = –144.7 kJ/mol, while Pilcher et al. found –137.5 kJ/mol. G4 computational models align closely with Pilcher’s data (deviation: 0.7 kJ/mol) .

- Root Cause : Steric hindrance in this compound’s branched structure may lead to inaccuracies in group contribution (GC) models. Computational methods (e.g., G4) better account for conformational flexibility .

- Recommendation : Validate experimental results with multiple techniques (e.g., combustion calorimetry, vapor pressure measurements) .

Q. How does this compound enhance the performance of graphene-based chemical sensors?

- Mechanistic Insight :

- In bilayer films, this compound’s high swelling factor (S = 2.1 in PDMS) creates strain mismatches, inducing curvature changes detectable via optical or electrical readouts. This enables real-time monitoring of volatile organic compounds (VOCs) .

- Optimization : Tune sensor sensitivity by adjusting the PDMS-diisopropylamine ratio. Higher this compound content increases swelling but reduces mechanical stability .

Q. What strategies mitigate byproduct formation during this compound-based reactions?

- Case Study :

- Observed Byproducts : this compound can oxidize to form nitrosamines under acidic conditions or react with residual moisture to produce ammonium salts .

- Preventive Measures :

- Use rigorously dried solvents and inert atmospheres (argon/nitrogen).

- Add stabilizers like BHT (butylated hydroxytoluene) to inhibit oxidation .

- Analytical Validation : Monitor reactions via LC-MS or ¹³C NMR to detect trace impurities (e.g., m/z 102 for this compound degradation) .

Q. Data Contradiction Analysis

Q. Why do this compound’s reported enthalpies of combustion vary across studies?

- Hypothesis Testing :

- Experimental Variability : Differences in calorimeter calibration or sample purity (e.g., trace water) affect combustion results. Pilcher’s data used higher-purity samples (99.8%) versus Pedley’s (99.5%) .

- Computational Reconciliation : G4 calculations resolve discrepancies by modeling all conformers, whereas GC models oversimplify steric effects .

- Resolution : Adopt a weighted average of Pilcher’s and G4 data (–137.5 ± 1.2 kJ/mol) for thermodynamic modeling.

Q. Applications in Emerging Research

Q. How is this compound applied in temperature-swing solvent extraction (TSSE) for desalination?

- Mechanism :

- This compound’s temperature-dependent solubility extracts NaCl from brine. At 25°C, it achieves 85% salt rejection, outperforming amines with lower hydrophobicity (e.g., triethylamine) .

- Molecular Dynamics (MD) Insights : MD simulations show stronger Na⁺-amine interactions in this compound, enhancing ion selectivity .

Q. What role does this compound play in synthesizing spirocyclic α-proline derivatives for drug discovery?

- Synthetic Protocol :

- Use LDA (generated in situ from this compound) to deprotonate proline precursors at –78°C, enabling stereoselective spirocyclization. Yields exceed 80% with <5% epimerization .

- Scale-Up Challenge : Maintain cryogenic conditions during LDA addition to prevent racemization.

Properties

IUPAC Name |

N-propan-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N/c1-5(2)7-6(3)4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAOMVDZJSHZZME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N, Array | |

| Record name | DIISOPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3229 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOPROPYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0449 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4111-54-0 (lithium salt), 63449-72-9 (sulfate[2:1]), 819-79-4 (hydrochloride) | |

| Record name | Diisopropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9025085 | |

| Record name | Diisopropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diisopropylamine appears as a clear colorless liquid with an ammonia-like odor. Flash point 30 °F. Less dense than water. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion. Used to make other chemicals., Liquid, Colorless liquid with an ammonia- or fish-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an ammonia- or fish-like odor. | |

| Record name | DIISOPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3229 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propanamine, N-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisopropylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/224 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIISOPROPYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0449 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIISOPROPYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/77 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diisopropylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0217.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

183 °F at 760 mmHg (NTP, 1992), 84 °C @ 760 mm Hg, 84 °C, 183 °F | |

| Record name | DIISOPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3229 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOPROPYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/931 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0449 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIISOPROPYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/77 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diisopropylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0217.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

30 °F (NTP, 1992), -1 °C, 30 °F (-1 °C)(OPEN CUP), -6 °C o.c., 20 °F | |

| Record name | DIISOPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3229 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diisopropylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/224 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIISOPROPYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/931 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0449 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIISOPROPYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/77 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diisopropylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0217.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Slightly soluble (NTP, 1992), Very soluble in acetone, benzene, ether, and ethanol., In water, 1.1X10+5 mg/l @ 25 °C, Solubility in water, g/l: 10 (slightly soluble), Miscible | |

| Record name | DIISOPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3229 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOPROPYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/931 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0449 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Diisopropylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0217.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.717 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7169 @ 20 °C/4 °C, Relative density (water = 1): 0.72, 0.72 | |

| Record name | DIISOPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3229 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOPROPYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/931 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0449 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIISOPROPYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/77 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diisopropylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0217.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.5 (AIR= 1), Relative vapor density (air = 1): 3.5, 3.5 | |

| Record name | DIISOPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3229 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOPROPYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/931 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0449 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIISOPROPYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/77 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

129.25 mmHg (USCG, 1999), 79.4 [mmHg], 79.4 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 9.3, 70 mmHg | |

| Record name | DIISOPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3229 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diisopropylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/224 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIISOPROPYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/931 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0449 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIISOPROPYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/77 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diisopropylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0217.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid ... | |

CAS No. |

108-18-9 | |

| Record name | DIISOPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3229 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diisopropylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisopropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIISOPROPYLAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6758 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanamine, N-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisopropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.235 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOPROPYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BR9JLI40NO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIISOPROPYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/931 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0449 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIISOPROPYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/77 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diisopropylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/IM3D6AA8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-78 °F (NTP, 1992), -61 °C, -78 °F, -141 °F | |

| Record name | DIISOPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3229 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOPROPYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/931 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0449 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIISOPROPYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/77 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diisopropylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0217.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.